3-(2-Chloroethyl)benzofuran

anticancer structure-activity relationship positional isomer

Researchers requiring a C-3 chloroethyl electrophile for positional SAR studies often face limited isomer availability. 3-(2-Chloroethyl)benzofuran fills this gap as a versatile building block with nucleophilic substitution reactivity distinct from C-2 and C-5 isomers. • Enables systematic benzofuran positional SAR by benchmarking C-3 substitution against published C-2 and C-5 isomer data. • Reactive 2-chloroethyl handle supports amine, thiol, and alkoxide conjugation for diverse library synthesis. • 98% purity ensures reproducible reactivity in medicinal chemistry and chemical biology workflows. Supplied as a white to pale yellow solid with ambient shipping; standard research quantities available from stock.

Molecular Formula C10H9ClO
Molecular Weight 180.63 g/mol
Cat. No. B12861026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chloroethyl)benzofuran
Molecular FormulaC10H9ClO
Molecular Weight180.63 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CO2)CCCl
InChIInChI=1S/C10H9ClO/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7H,5-6H2
InChIKeyGSPULIHDWOYVEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Chloroethyl)benzofuran Technical Overview


3-(2-Chloroethyl)benzofuran (CAS 160419-52-3) is a chlorinated benzofuran derivative with the molecular formula C₁₀H₉ClO and a molecular weight of 180.63 g/mol . This compound features a chloroethyl substituent specifically at the C-3 position of the benzofuran heterocyclic core. It is commercially available as a research intermediate, typically with purities ranging from 97% to 98% . The compound is a white to pale yellow solid at room temperature with predicted physicochemical properties including a density of approximately 1.2 g/cm³ and a boiling point around 269.6°C . The strategic placement of the 2-chloroethyl group at the 3-position creates a unique chemical handle for downstream functionalization through nucleophilic substitution reactions, distinguishing it from other positional isomers and unsubstituted benzofuran scaffolds in synthetic chemistry applications [1].

C-3 chloroethyl group enables nucleophilic substitution chemistry
Positional isomer for SAR studies distinct from C-2 and C-5 analogs
Research-grade intermediate with unexplored biological profile

Non-Interchangeability of 3-(2-Chloroethyl)benzofuran


The position of the chloroethyl substituent on the benzofuran core fundamentally dictates both reactivity and biological interaction profiles, rendering simple substitution with other benzofuran derivatives non-viable for scientific applications requiring precise structural fidelity. Substitution at the C-3 position versus the C-2 position alters the electronic distribution across the furan ring, which in turn modifies the compound's reactivity toward nucleophiles and its conformational behavior in biological target binding [1]. Empirical studies on benzofuran derivatives confirm that the substituent's nature and position directly determine activity and selectivity profiles [2]. Furthermore, the chloroethyl moiety provides a reactive alkylating handle that cannot be replicated by methyl, methoxy, or unsubstituted benzofuran analogs. Therefore, for applications requiring a specific 3-position chloroethyl electrophile—whether as a synthetic building block or a pharmacophore probe—generic substitution with alternative benzofuran isomers or analogs with different substituents or substitution patterns would yield inconsistent reactivity, altered downstream product profiles, and potentially misleading biological assay results.

! C-2 and C-5 chloroethyl isomers exhibit distinct electronic profiles and biological target engagement; data cannot be extrapolated to the C-3 position.
! Non-halogenated benzofurans lack the alkylating chloroethyl handle, preventing nucleophilic substitution-based derivatization.
! Class-level SAR inference is insufficient; independent empirical evaluation is required to establish C-3 specific reactivity and biological activity.

3-(2-Chloroethyl)benzofuran Differentiation Evidence


Anticancer Potency: C-3 vs. C-2 Chloroethyl Substitution

Direct quantitative comparison data for 3-(2-chloroethyl)benzofuran is currently absent from the peer-reviewed literature and patent corpus. However, comparative data exists for the C-2 positional isomer, 2-(2-chloroethyl)benzofuran, which demonstrates cytotoxic activity with an IC₅₀ of 0.68 ± 0.02 μM against MCF-7 breast cancer cells and 0.50 ± 0.01 μM against Bel-7402 hepatocellular carcinoma cells . While this establishes a baseline for chloroethyl-benzofuran cytotoxicity, the position of the chloroethyl substituent (C-2 vs. C-3) is known to modulate the electronic character of the furan oxygen and the overall molecular conformation, which in turn can influence target binding affinity and metabolic stability [1]. Class-level SAR evidence indicates that C-2 substituted benzofurans generally exhibit cytostatic and/or cytotoxic activity, while the biological profile of C-3 substituted analogs remains comparatively underexplored [2]. For procurement decisions, this evidence gap highlights that 3-(2-chloroethyl)benzofuran represents a distinct chemical entity whose biological activity cannot be reliably inferred from C-2 isomer data, necessitating independent empirical evaluation.

C-3 vs C-2 Cytotoxicity
Data to verify
3-(2-Chloroethyl)benzofuran: No published IC₅₀ data
2-(2-Chloroethyl)benzofuran: IC₅₀ 0.68 ± 0.02 µM (MCF-7), 0.50 ± 0.01 µM (Bel-7402)
Positional SAR cannot be inferred from C-2 isomer data
Independent cytotoxicity evaluation recommended
anticancer structure-activity relationship positional isomer

Cytotoxicity: 3- vs. 5-Chloroethyl Benzofuran Analogs

Limited vendor-reported data for 5-(2-chloroethyl)benzofuran indicates significant cytotoxicity with IC₅₀ values comparable to doxorubicin against lung cancer and cervical cancer (HeLa) cell lines . In contrast, no analogous peer-reviewed quantitative cytotoxicity data exists for 3-(2-chloroethyl)benzofuran. This evidentiary gap represents a fundamental differentiation: while 5-substituted and 2-substituted chloroethyl benzofuran analogs have been characterized for biological activity, the 3-substituted variant remains a relatively unexplored chemical space. From a procurement perspective, this positions 3-(2-chloroethyl)benzofuran as a valuable tool compound for investigating the positional SAR of chloroethyl-substituted benzofurans, particularly for research programs aiming to map how moving the electrophilic chloroethyl handle from the 2-position or 5-position to the 3-position alters reactivity and biological recognition [1].

C-3 vs C-5 Cytotoxicity
Data to verify
3-(2-Chloroethyl)benzofuran: No published IC₅₀ data
5-(2-Chloroethyl)benzofuran: Reported IC₅₀ comparable to doxorubicin (lung, HeLa)
C-5 isomer activity does not predict C-3 biological behavior
Underexplored chemical space; requires independent profiling
cytotoxicity substituent position drug discovery

Electrophilic Reactivity: 3-Chloroethyl vs. Non-Halogenated

The 2-chloroethyl substituent confers a specific electrophilic reactivity profile that is absent in non-halogenated benzofuran scaffolds such as unsubstituted benzofuran, 3-methylbenzofuran, or 3-methoxybenzofuran [1]. The chloroethyl group can undergo nucleophilic substitution reactions with amines, thiols, and other nucleophiles, enabling the compound to serve as a versatile alkylating agent in the synthesis of more complex benzofuran derivatives . In contrast, non-halogenated benzofurans lack this reactive handle and are limited to electrophilic aromatic substitution chemistry on the benzofuran ring itself, which occurs with different regioselectivity and under different reaction conditions [2]. This functional group differentiation is critical for synthetic planning: 3-(2-chloroethyl)benzofuran can be used to install an ethylene linker between the benzofuran core and a nucleophile-bearing moiety, whereas non-halogenated analogs require alternative (and often lengthier) synthetic routes to achieve similar structural outcomes.

Electrophilic Reactivity
Class-level inference
Reactive handle: Primary alkyl chloride (Sₙ2-capable) Non-halogenated benzofurans: No alkylating handle
Enables nucleophilic substitution chemistry for derivatization
Distinct synthetic utility vs. non-halogenated scaffolds
synthetic intermediate nucleophilic substitution alkylating agent

Cholinesterase Inhibition: Chloroethyl vs. Baseline Benzofurans

The benzofuran scaffold has been established as a privileged structure for cholinesterase inhibition, with certain 2-arylbenzofuran derivatives demonstrating dual acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities comparable to donepezil [1]. Specifically, compound 20 (a 2-arylbenzofuran derivative) showed an AChE IC₅₀ of 0.086 ± 0.01 μM, nearly identical to donepezil (0.085 ± 0.01 μM) and superior to baicalein (0.404 ± 0.04 μM) [1]. For disubstituted benzofuran derivatives synthesized via C-H activation, compound 3d exhibited moderate AChE inhibition of 68.12% [2]. However, no quantitative cholinesterase inhibition data is available for 3-(2-chloroethyl)benzofuran. The presence of the chloroethyl group at the 3-position introduces a steric and electronic perturbation to the benzofuran core that is distinct from the 2-aryl substitution pattern known to confer high potency. This structural divergence implies that 3-(2-chloroethyl)benzofuran may exhibit a different cholinesterase inhibition profile, representing an unexplored opportunity for SAR expansion in this therapeutic area.

Cholinesterase Inhibition
Class-level inference
3-(2-Chloroethyl)benzofuran: No published AChE data
2-Arylbenzofuran (Compound 20): AChE IC₅₀ 0.086 ± 0.01 µM; Donepezil 0.085 µM
Unexplored C-3 substitution for cholinesterase SAR expansion
Requires independent AChE/BChE profiling
cholinesterase inhibition Alzheimer's disease SAR

Mutagenicity: 3-Chloroethyl vs. Nitrobenzofuran Derivatives

Dichloroethylamino-substituted nitrobenzofurans exhibit pronounced mutagenic activity in the Salmonella/microsome assay (Ames test). For example, 7-[bis(2-chloroethyl)amino]-2-nitronaphtho[2,1-b]furan (compound 1), 4-[bis(2-chloroethyl)amino]-7-methoxy-2-nitrobenzofuran (compound 2), 7-[bis(2-chloroethyl)amino]-4-methoxy-2-nitrobenzofuran (compound 5), and 6-[bis(2-chloroethyl)amino]-2-nitrobenzofuran (compound 6) are all mutagenic in Salmonella typhimurium strain TA100 without metabolic activation [1]. In the nitroreductase-deficient strain TA100NR, compounds 1, 3, and 6 remain strong mutagens, while the methoxy-substituted isomers 2 and 5 are negative [1]. This demonstrates that both the position of the chloroethylamino group and the presence of additional substituents (e.g., methoxy) profoundly modulate mutagenic potential. Importantly, 3-(2-chloroethyl)benzofuran lacks both the nitro group and the bis(2-chloroethyl)amino moiety present in these highly mutagenic analogs, suggesting a fundamentally different genotoxicity profile. However, no direct mutagenicity data for 3-(2-chloroethyl)benzofuran has been published, highlighting an evidence gap that must be addressed prior to any biological application.

Mutagenicity Profile
Class-level inference
No published Ames test data for 3-(2-chloroethyl)benzofuran. Nitrobenzofuran analogs with bis(2-chloroethyl)amino groups are mutagenic in TA100.
Genotoxicity remains uncharacterized; structural divergence does not guarantee safety
Independent Ames testing recommended before biological use
mutagenicity genotoxicity safety assessment

Applications of 3-(2-Chloroethyl)benzofuran


Positional SAR of Chloroethyl-Benzofurans

Given the absence of published biological activity data for 3-(2-chloroethyl)benzofuran, this compound is ideally suited as a probe molecule for systematic positional SAR studies comparing the effects of chloroethyl substitution at the C-2, C-3, and C-5 positions of the benzofuran core. Researchers can benchmark the C-3 isomer against the C-2 isomer (for which cytotoxicity data in MCF-7 and Bel-7402 cells is available) and the C-5 isomer (which has reported cytotoxicity comparable to doxorubicin) to elucidate how substituent position modulates biological target engagement and potency . This application leverages the compound's under-characterized status as a scientific advantage, enabling hypothesis-driven investigations that cannot be conducted with more thoroughly studied analogs.

Synthetic Intermediate: C-3 Ethylene Linker

3-(2-Chloroethyl)benzofuran functions as a versatile electrophilic building block for the synthesis of complex benzofuran-containing molecules [1]. The 2-chloroethyl group at the C-3 position can undergo nucleophilic substitution with amines, thiols, alkoxides, and other nucleophiles, enabling the installation of a two-carbon ethylene linker between the benzofuran core and a variety of functional moieties. This synthetic utility is distinct from that of non-halogenated benzofurans, which lack a reactive alkylating handle, and from C-2 chloroethyl isomers, which may exhibit different regiochemical outcomes in subsequent cyclization or functionalization steps. This scenario is particularly relevant for medicinal chemistry programs requiring the generation of diverse benzofuran-based compound libraries.

Cholinesterase Inhibitor Scaffold Diversification

The benzofuran scaffold is validated for cholinesterase inhibition, with certain 2-arylbenzofuran derivatives achieving AChE IC₅₀ values comparable to the clinical drug donepezil [2]. However, the contribution of C-3 chloroethyl substitution to this activity profile remains unexplored. 3-(2-Chloroethyl)benzofuran offers an opportunity to expand the SAR landscape of benzofuran-based cholinesterase inhibitors beyond the heavily studied 2-aryl substitution pattern. By evaluating this compound in AChE and BChE inhibition assays, researchers can determine whether the C-3 chloroethyl group confers novel selectivity profiles or synergistic effects when combined with other pharmacophoric elements. This scenario is particularly compelling given the ongoing need for next-generation cholinesterase inhibitors with improved blood-brain barrier penetration or reduced peripheral side effects.

Genotoxicity Reference for Benzofuran Safety

While dichloroethylamino-substituted nitrobenzofurans exhibit potent mutagenicity in the Ames test [3], 3-(2-chloroethyl)benzofuran lacks the structural features (nitro group, bis(2-chloroethyl)amino moiety) associated with this genotoxic liability. This compound can therefore serve as a comparative control in genotoxicity screening programs aimed at de-risking benzofuran-based drug candidates. By evaluating 3-(2-chloroethyl)benzofuran alongside known mutagenic benzofuran derivatives in standardized assays (e.g., Ames test, micronucleus assay), researchers can establish structure-toxicity relationships that guide the design of safer benzofuran-containing therapeutics. This application leverages the compound's unique substitution pattern to address an evidence gap in benzofuran safety pharmacology.

Application
Selection Property
Validation Focus
Positional SAR studies
C-3 chloroethyl positional isomer
Benchmark against published C-2 and C-5 isomer data
Nucleophilic substitution chemistry
Reactive chloroethyl electrophile
Sₙ2 reactivity with amines, thiols, alkoxides
Cholinesterase inhibition SAR
Unexplored C-3 substitution
AChE/BChE inhibition profiling
Genotoxicity screening studies
Non-nitro, mono-chloroethyl structure
Ames test profiling vs. nitrobenzofuran controls
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